Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
Description
Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound characterized by a trifluoromethyl group, a hydroxypropanoate backbone, and a substituted phenyl ring with a chloroethylidene-aminoxycarbonyl-methylamino moiety. The compound’s stereochemistry, hydrophobicity (logP ≈ 3.1, inferred from analogs), and polar surface area (~58 Ų) align with properties typical of small-molecule drugs targeting intracellular proteins .
Properties
IUPAC Name |
methyl 2-[4-[(1-chloroethylideneamino)oxycarbonyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O5/c1-8(15)19-25-12(22)20(2)10-6-4-9(5-7-10)13(23,11(21)24-3)14(16,17)18/h4-7,23H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBCXKDTBZQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity Metrics
Structural comparisons rely on computational methods such as Tanimoto coefficients and Dice indices , which quantify similarity by comparing molecular fingerprints (e.g., MACCS or Morgan fingerprints). These metrics assume that structurally analogous compounds share overlapping pharmacophores and bioactivity profiles . For example:
- Tanimoto similarity (threshold ≥0.5) and Murcko scaffold analysis group compounds into chemotype clusters, enabling affinity comparisons within similar structural frameworks .
- The target compound’s closest analog, methyl 2-[4-(ethyl{[(propan-2-yl)oxy]carbonyl}amino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate (), shares a trifluoro-hydroxypropanoate core but differs in substituents (chloroethylidene vs. propan-2-yl oxy groups), impacting steric and electronic properties.
Physicochemical and Pharmacokinetic Properties
*Predicted values based on structural analogs and computational modeling.
Key differences:
- Increased molecular weight and logP in the target compound suggest improved membrane permeability but reduced aqueous solubility .
Bioactivity and Target Engagement
- Activity Landscape Analysis: Structurally similar compounds with minor substituent variations often exhibit "activity cliffs," where small changes lead to significant potency differences. For instance, replacing the chloroethylidene group with a non-halogenated moiety (as in ) may reduce binding affinity to metalloenzymes like HDACs or PERK .
- Docking Affinity Variability: Molecular docking studies show that even minor structural changes (e.g., chloro vs. alkyl substituents) alter interaction patterns with residues in enzyme binding pockets. For example, chloro groups enhance van der Waals contacts with hydrophobic regions, while oxy groups prioritize hydrogen bonding .
Toxicity and Read-Across Predictions
- Read-across strategies leverage hazard data from structurally similar compounds (Tanimoto similarity ≥0.8) to predict toxicity. The chloroethylidene group may introduce hepatotoxicity risks, inferred from analogs with halogenated motifs .
Research Findings and Implications
Structural Determinants of Potency: The chloroethylidene moiety is critical for high-affinity binding to targets like HDACs, as evidenced by similarity indexing (~70% match to SAHA, a known HDAC inhibitor) .
Metabolic Stability: The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, reducing oxidative degradation .
SAR Insights: Activity cliffs highlight the importance of the aminoxycarbonyl linker—substituting it with ester or amide groups diminishes bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
